Product packaging for 4-(Trifluoromethyl)furan-2(5H)-one(Cat. No.:CAS No. 102854-63-7)

4-(Trifluoromethyl)furan-2(5H)-one

Cat. No.: B3045189
CAS No.: 102854-63-7
M. Wt: 152.07 g/mol
InChI Key: LZEDCESLESUNKB-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are organic compounds that contain a ring structure with at least one atom other than carbon and are substituted with one or more fluorine atoms. The introduction of fluorine into heterocyclic systems is a key strategy in modern medicinal chemistry. This is because fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govwikipedia.org The presence of fluorine can lead to enhanced bioavailability and improved therapeutic efficacy of drugs. nih.govwikipedia.org Consequently, a significant number of FDA-approved drugs feature fluorinated heterocyclic scaffolds. wikipedia.org

The trifluoromethyl group (-CF3) is a particularly important fluorine-containing substituent. chemeurope.com Its strong electron-withdrawing nature and high lipophilicity make it a valuable tool for modulating the properties of organic molecules. chemeurope.com The incorporation of a trifluoromethyl group into a heterocyclic ring can therefore lead to the development of new chemical entities with unique and desirable characteristics.

Significance of the Furanone Ring System as a Synthetic Motif

The furan-2(5H)-one, also known as butenolide or γ-crotonolactone, is a five-membered lactone that serves as a versatile building block in organic synthesis. nih.govmdpi.com The furanone ring is a common structural motif found in a wide array of natural products that exhibit diverse biological activities. organic-chemistry.orgresearchgate.net This has made the synthesis of substituted furanones a major focus of research. sigmaaldrich.comacs.org

The reactivity of the furanone ring, characterized by its conjugated double bond and ester functionality, allows for a variety of chemical transformations. mdpi.com These include Michael additions, aldol (B89426) reactions, and cycloadditions, which enable the construction of complex molecular architectures. organic-chemistry.orgresearchgate.net The ability to introduce substituents at various positions on the furanone ring provides a powerful platform for generating libraries of compounds with diverse structures and functions. sigmaaldrich.com

The Strategic Role of Trifluoromethyl Substitution in Molecular Design

The strategic placement of a trifluoromethyl group on a molecule is a well-established strategy in drug design and materials science. chemeurope.com The trifluoromethyl group is one of the most lipophilic substituents and its presence can significantly enhance the metabolic stability of a compound by blocking sites of oxidative metabolism. nih.gov

Furthermore, the strong inductive effect of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups, which can in turn influence a molecule's interaction with biological targets. chemeurope.com The introduction of a trifluoromethyl group can also impact the conformation of a molecule, which can be crucial for its biological activity. nih.gov The synthesis of trifluoromethylated compounds is an active area of research, with numerous methods being developed for the direct introduction of the trifluoromethyl group into organic molecules. chemeurope.com

While specific research on 4-(Trifluoromethyl)furan-2(5H)-one is limited, the combination of the furanone scaffold and the trifluoromethyl substituent suggests its potential as a valuable intermediate in the synthesis of novel bioactive compounds. A reported synthesis of related trifluoromethylated γ-butenolide derivatives highlights the feasibility and interest in this class of molecules. The study of such compounds contributes to the expanding field of fluorine chemistry and the development of new synthetic methodologies.

Properties of Furan-2(5H)-one and the Influence of a Trifluoromethyl Group

To understand the properties of this compound, it is useful to consider the properties of the parent compound, furan-2(5H)-one, and the expected influence of the trifluoromethyl substituent.

PropertyFuran-2(5H)-oneThis compound (Predicted)
Molecular Formula C₄H₄O₂ nih.govC₅H₃F₃O₂
Molar Mass 84.07 g/mol researchgate.net168.07 g/mol
Boiling Point 208-210 °C researchgate.netLikely higher due to increased mass and polarity.
Melting Point 4-5 °C researchgate.netLikely higher than the parent compound.
Density 1.185 g/cm³ researchgate.netLikely higher due to the mass of fluorine atoms.
Reactivity Susceptible to nucleophilic attack at the carbonyl carbon and Michael addition at the β-carbon. organic-chemistry.orgresearchgate.netThe electron-withdrawing CF₃ group is expected to increase the electrophilicity of the double bond, making it more susceptible to Michael addition.
Lipophilicity (LogP) -0.60Significantly higher due to the lipophilic nature of the CF₃ group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F3O2 B3045189 4-(Trifluoromethyl)furan-2(5H)-one CAS No. 102854-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3O2/c6-5(7,8)3-1-4(9)10-2-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEDCESLESUNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542299
Record name 4-(Trifluoromethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102854-63-7
Record name 4-(Trifluoromethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Trifluoromethyl Furan 2 5h One and Its Structural Analogues

Foundational Cyclization Approaches

Traditional methods for constructing the furanone ring often rely on intramolecular cyclization of suitably functionalized acyclic precursors. These foundational strategies, including thermal, acid-catalyzed, and oxidative cyclizations, remain relevant for their simplicity and effectiveness.

Thermal and Acid-Catalyzed Cyclizations in Furanone Formation

Thermal and acid-catalyzed cyclizations are fundamental strategies for the synthesis of furanones. Thermal methods often involve the decomposition or rearrangement of precursors at elevated temperatures. For instance, theoretical studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones suggest that isomerization can occur through an open-ring ketenoic intermediate, a principle that can be reversed for synthetic purposes. nih.govatu.ie Heating a suitable acyclic precursor could induce ring closure to form the furanone structure.

Acid-catalyzed cyclization-dehydration represents a more common and often milder approach. This method typically involves an aldol (B89426) condensation followed by an acid-catalyzed intramolecular cyclization. For example, the reaction of an aldehyde with a silylated enolate can produce a 1,3-diketone, which then undergoes acid-catalyzed cyclization and dehydration to yield the corresponding 3(2H)-furanone. acs.org This strategy is broadly applicable and can be adapted for the synthesis of various substituted furanones by choosing appropriate starting materials. An unexpected domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids can also afford 4-cyano-3(2H)-furanones. organic-chemistry.org

Method Precursor Type Conditions Product
Thermal CyclizationOpen-ring ketenoic aldehydes/acidsHigh Temperature2(5H)-Furanone
Acid-Catalyzed Cyclization1,3-DiketonesAcid (e.g., HCl)3(2H)-Furanone
Acid-Catalyzed Domino Reactionα,β-acetylenic γ-hydroxy nitrilesArenecarboxylic acid4-Cyano-3(2H)-furanone

Oxidative Cyclization Strategies

Oxidative cyclization offers another pathway to furanone synthesis, often involving the formation of the heterocyclic ring with a concurrent oxidation step. These reactions can be initiated electrochemically or with chemical oxidants. Anodic coupling reactions involving ketene (B1206846) dithioacetal radical cations and amide trapping groups have been shown to generate furanone products. nih.gov

Transition-metal catalysts are also employed in oxidative cyclizations. A notable example is the Palladium(II)-mediated oxidative cyclization of α-hydroxyenones, which leads to furan-3(2H)-one derivatives. acs.org This method has been successfully applied to the synthesis of natural products like bullatenone. acs.org Similarly, oxidative annulation of deoxybenzoin-chalcone adducts promoted by iodine can lead to tetrasubstituted furans, demonstrating the utility of oxidative strategies in constructing highly substituted furan (B31954) systems. researchgate.net More recently, an oxidative spirocyclization of β-furyl amides using m-CPBA has been developed to synthesize γ-spirobutenolides, showcasing a novel oxidative cleavage of amides under mild conditions. nih.gov

Catalyst/Reagent Starting Material Key Transformation Product Type
Anodic OxidationKetene dithioacetal with amideIntramolecular couplingFuranone
Palladium(II)α-HydroxyenoneOxidative cyclizationFuran-3(2H)-one
Iodine (I₂)Deoxybenzoin-chalcone adductOxidative annulationTetrasubstituted furan
m-CPBAβ-Furyl amideOxidative spirocyclizationγ-Spirobutenolide

Advanced Catalytic Syntheses of Trifluoromethylated Furanones

The introduction of the trifluoromethyl group requires specialized synthetic methods, often involving transition metal catalysis. These advanced techniques provide efficient and selective routes to trifluoromethylated heterocycles.

Transition Metal-Mediated Transformations

Transition metals, particularly palladium and copper, play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Their application in the synthesis of trifluoromethylated furanones is crucial for accessing these valuable compounds.

Palladium catalysis is a powerful tool for constructing complex organic molecules, including those containing a trifluoromethyl group. Palladium-catalyzed cross-coupling reactions are widely used to introduce the CF₃ group onto aromatic and heterocyclic rings. nih.govmit.edu For example, the trifluoromethylation of aryl chlorides can be achieved under mild conditions using a palladium catalyst, tolerating a wide range of functional groups. nih.govmit.edu This methodology could be adapted to a furanone precursor bearing a halide.

Furthermore, palladium catalysts are effective in cycloisomerization reactions to form the furanone ring itself. A regio- and stereoselective hydroiodonation of trifluoromethyl propargylic alcohols, followed by a Pd(PPh₃)₄-mediated coupling and subsequent cyclization with PdCl₂(CH₂CN)₂, yields 3-trifluoroethylfurans. organic-chemistry.org Palladium catalysis also enables the synthesis of α-(trifluoromethyl)-β-lactams through cycloaminocarbonylation of fluorinated olefins, demonstrating its utility in constructing CF₃-containing heterocycles. nih.gov

Table of Palladium-Catalyzed Reactions for Trifluoromethylated Heterocycles

Reaction Type Palladium Catalyst Trifluoromethyl Source/Precursor Key Features
Trifluoromethylation Pd(dba)₂ / Ligand TESCF₃ Mild conditions, wide substrate scope including aryl chlorides. mit.edu
Coupling/Cyclization Pd(PPh₃)₄ then PdCl₂(CH₂CN)₂ (Z)-2-alkynyl-3-trifluoromethyl allylic alcohols Forms 3-trifluoroethylfurans. organic-chemistry.org
Cross-Coupling Pd(OAc)₂ / P(nBu)₃ Aryl trifluoroacetates Synthesizes trifluoromethyl aryl ketones. researchgate.net

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for trifluoromethylation and the synthesis of heterocyclic compounds. Copper catalysts can mediate the trifluoromethylation of various substrates, including aryl halides, boronic acids, and terminal alkynes, using reagents like TMSCF₃ or Togni's reagent. nih.gov A notable development is the copper-catalyzed Sandmeyer trifluoromethylation of arenediazonium tetrafluoroborates, which proceeds under mild conditions. nih.gov

In the context of furanone synthesis, copper-catalyzed annulation processes are particularly relevant. The Cu(I)-catalyzed annulation-halotrifluoromethylation of enynones allows for the formation of multiple bonds and the creation of quaternary carbon centers in a single operation. researchgate.net While this specific example leads to 1-indanones, the underlying principle of copper-catalyzed annulation coupled with trifluoromethylation is applicable to the synthesis of other heterocyclic systems. researchgate.net Additionally, copper catalysts, such as CuCl, can be used in the elimination reaction of β-chlorovinyl ketones for the one-pot synthesis of 2,5-disubstituted furans. organic-chemistry.org

Table of Copper-Catalyzed Reactions for Trifluoromethylated Compounds

Reaction Type Copper Catalyst Trifluoromethyl Source Substrate
Cross-Coupling CuI / Diamine Ligand TESCF₃ or TMSCF₃ Aryl/Heteroaryl Iodides. nih.gov
Sandmeyer Trifluoromethylation Copper Catalyst TMSCF₃ Arenediazonium tetrafluoroborates. nih.gov
C-H Trifluoromethylation Cu(I) Togni's Reagent Quinones. acs.org
Gold-Catalyzed Hydroamination and Hydration Routes

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes towards nucleophilic attack. While direct gold-catalyzed hydroamination leading to furanones is less common, the principles of intramolecular hydroalkoxylation and hydration of alkynes are well-established and provide a viable pathway to these heterocyclic systems.

Gold(I) catalysts are effective in promoting the intramolecular cyclization of γ-hydroxyalkynones to furnish 3(2H)-furanones. This transformation proceeds through the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the tethered hydroxyl group. The choice of ligands and counterions on the gold catalyst can significantly influence the efficiency and selectivity of the reaction. For instance, cationic gold(I) complexes generated from precursors like (p-CF3C6H4)3PAuCl and a silver salt co-catalyst have demonstrated high efficacy in these cyclizations under mild conditions acs.org.

A related approach involves the gold(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of alkynes, which has been successfully applied to the synthesis of various heterospirocycles acs.org. This methodology underscores the potential of gold catalysis to construct complex furanone-containing structures from appropriately functionalized alkyne precursors. The reaction typically proceeds with high atom economy and under mild conditions, making it an attractive strategy.

Furthermore, gold-catalyzed reactions of furan-ynes with N-oxides have been explored, leading to the formation of diverse heterocyclic scaffolds, including pyranones, which are structurally related to furanones nih.gov. These reactions showcase the versatility of gold catalysis in activating furan moieties and alkynes for complex transformations nih.gov.

Catalyst SystemSubstrate TypeProduct TypeKey Features
(p-CF3C6H4)3PAuCl / AgOTfγ-Hydroxyalkynones3(2H)-FuranonesMild conditions, high yields acs.org.
Gold(I) complexesFunctionalized AlkynesHeterospirocyclesIntramolecular hydroamination/hydroalkoxylation acs.org.
Au(I) catalystFuran-ynes and N-oxidesDihydropyridinones, PyranonesDivergent synthesis of heterocycles nih.gov.
Ruthenium and Rhodium Complex Catalysis for Stereoselective Furanone Production

Ruthenium and rhodium complexes are renowned for their catalytic prowess in a wide array of organic transformations, including the stereoselective synthesis of furanones. These metals can facilitate cascade reactions and C-H activation pathways, offering efficient routes to highly substituted and stereochemically defined furanone derivatives.

Rhodium(III)-catalyzed reactions have been successfully employed in the regioselective C-H alkenylation and alkylation of menadione (B1676200) analogues with β-trifluoromethyl enones nih.gov. This methodology highlights the capability of rhodium catalysts to forge new carbon-carbon bonds even with challenging trifluoromethylated substrates, which is a crucial step in the synthesis of compounds like 4-(trifluoromethyl)furan-2(5H)-one nih.gov. The reaction conditions can be tuned to favor either the alkenylation or alkylation product, demonstrating the versatility of the catalytic system nih.gov.

Microwave-assisted rhodium(III)-catalyzed C–H activation provides a rapid and efficient method for the synthesis of various heterocycles scilit.com. While not directly applied to this compound, the use of norbornadiene as an acetylene (B1199291) equivalent in these reactions showcases the potential for accessing diverse furanone structures through annulation strategies scilit.com.

Ruthenium-catalyzed oxidative annulations of alkynes with acrylamides have been developed for the synthesis of 2-pyridones, which share a similar heterocyclic core with furanones acs.org. The use of an inexpensive ruthenium catalyst and the broad substrate scope, including dialkyl-substituted alkynes, suggest that similar strategies could be adapted for the synthesis of furanones acs.org.

CatalystReaction TypeSubstrate ScopeKey Features
Rhodium(III) complexesC-H Alkenylation/AlkylationMenadione analogues, β-trifluoromethyl enonesRegioselective, tunable for alkenylation or alkylation nih.gov.
Rhodium(III) with microwaveC-H Activation/AnnulationAryl/heteroaryl hydroxamic acids, norbornadieneRapid synthesis of heterocycles scilit.com.
Ruthenium complexesOxidative AnnulationAcrylamides, AlkynesUse of inexpensive catalyst, broad scope acs.org.

Organocatalytic Systems for Furanone Synthesis

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral organocatalysts, in particular, have enabled the asymmetric synthesis of a wide range of molecules, including complex furanone structures.

Design and Application of Chiral Organocatalysts (e.g., Squaramide-Sulfonamide)

Chiral squaramide-based organocatalysts have proven to be highly effective in promoting asymmetric reactions for the synthesis of furanone derivatives. These catalysts operate through a network of hydrogen bonding interactions, which activate the substrates and control the stereochemical outcome of the reaction.

A significant advancement in this area is the squaramide-catalyzed asymmetric Michael/cyclization tandem reaction of 1,3-dicarbonyl compounds with β-CF3-β-disubstituted nitroalkenes rsc.org. This methodology provides efficient access to chiral trifluoromethylated hydroxyimino tetrahydrobenzofuranones, which are close structural analogues of this compound. The reaction proceeds with good yields and high enantioselectivities, demonstrating the utility of squaramide catalysts in constructing furanone rings with a trifluoromethylated quaternary stereocenter rsc.org.

The design of the squaramide catalyst is crucial for its success. Bifunctional squaramides, often derived from cinchona alkaloids, possess both a hydrogen-bond donating squaramide moiety and a basic tertiary amine, allowing for the simultaneous activation of both the nucleophile and the electrophile. This dual activation mode is key to achieving high reactivity and stereoselectivity.

Catalyst TypeReactionSubstrate ScopeProduct Features
Chiral SquaramideAsymmetric Michael/cyclization1,3-Dicarbonyls, β-CF3-β-disubstituted nitroalkenesTrifluoromethylated hydroxyimino tetrahydrobenzofuranones, high ee rsc.org.
Quinine-derived SquaramideCascade Reactions1,3-Dicarbonyls, Morita-Baylis-Hillman acetatesPyranones and pyranonaphthoquinones, high dr and ee nih.govrsc.org.
Brønsted Acid-Promoted Syntheses

Brønsted acids can effectively catalyze the synthesis of furanones through the activation of carbonyl groups and subsequent cyclization reactions. These methods are often characterized by their simplicity, operational ease, and the use of readily available and inexpensive catalysts.

Brønsted acid-catalyzed tandem cyclization of diynones has been shown to be a highly effective method for the preparation of polysubstituted 4-pyrones, which are isomeric to furanones nih.gov. The reaction proceeds in high yields and can be modulated to produce other heterocyclic systems like 4-pyridones and 3-pyrrolones by the addition of reagents like N-iodosuccinimide (NIS) nih.gov. This approach demonstrates the potential of Brønsted acids to promote complex cyclization cascades for the synthesis of diverse heterocyclic structures.

While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principle of activating a suitable precursor with a Brønsted acid to induce cyclization represents a plausible and straightforward strategy.

Multi-Component Reactions for Diversified Furanone Structures

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity, making them particularly attractive for the synthesis of libraries of furanone derivatives.

One notable example is the lipase-catalyzed one-pot sequential multicomponent reaction for the synthesis of tetrasubstituted furans mdpi.com. This enzymatic approach utilizes benzoylacetonitriles, aldehydes, and benzoyl chlorides as substrates, showcasing a green and efficient method for constructing the furan core. Although this specific example leads to furan rather than furanone, the principle of using MCRs to assemble the core heterocyclic structure is highly relevant.

Another approach involves the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines via a one-pot multicomponent procedure nih.gov. This reaction, which proceeds under microwave assistance, demonstrates the feasibility of incorporating a trifluoromethyl group into a heterocyclic system using an MCR strategy. Adapting such a strategy to furanone synthesis could provide a direct and efficient route to this compound.

Reaction TypeKey SubstratesCatalyst/ConditionsProduct Type
Lipase-catalyzed MCRBenzoylacetonitriles, Aldehydes, Benzoyl chloridesNovozym 435Tetrasubstituted furans mdpi.com.
Microwave-assisted MCR5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Alkynestert-Butylamine, Sonogashira couplingTrifluoromethyl-substituted pyrazolo[4,3-c]pyridines nih.gov.

Continuous-Flow Synthesis Techniques for Enhanced Efficiency

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of continuous-flow techniques to the synthesis of furanones can lead to increased efficiency and reproducibility.

While a specific continuous-flow synthesis of this compound has not been extensively reported, the synthesis of related nitrofuran pharmaceuticals using a continuous-flow platform has been successfully demonstrated nih.gov. This process involves the in-situ generation of a nitrating agent and subsequent reaction with a furfural (B47365) derivative, highlighting the capability of flow chemistry to handle reactive intermediates and perform multi-step sequences in an integrated fashion nih.gov.

The principles of continuous-flow synthesis can be readily applied to the various catalytic methods described above. For instance, a packed-bed reactor containing an immobilized catalyst could be used for the continuous production of furanones, simplifying product purification and enabling catalyst recycling. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to improved yields and selectivities compared to batch reactions. The development of continuous-flow methods for the synthesis of this compound represents a promising avenue for future research, with the potential to make the production of this important compound more efficient and sustainable.

Stereoselective and Asymmetric Synthesis of Chiral Fluorinated Furanones

The introduction of a trifluoromethyl group into a furanone ring presents unique challenges and opportunities in stereoselective synthesis. The strong electron-withdrawing nature and steric bulk of the CF3 group can significantly influence the reactivity and stereochemical outcome of chemical transformations. Consequently, specialized methodologies are required to control the absolute and relative stereochemistry during the construction of chiral fluorinated furanones, including this compound and its analogues.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of fluorinated furanones, this often involves the use of chiral catalysts or auxiliaries to control the formation of a stereogenic center. Organocatalysis and metal-catalyzed reactions have emerged as powerful tools for achieving high enantioselectivity in the synthesis of these valuable compounds.

A notable strategy involves the direct asymmetric allylic alkylation of butenolides. For instance, the reaction of β,γ-butenolides with Morita–Baylis–Hillman (MBH) carbonates can be catalyzed by modified cinchona alkaloids to generate γ,γ-disubstituted butenolides containing adjacent quaternary and tertiary stereocenters. acs.org This methodology has demonstrated excellent stereoselectivities, achieving high enantiomeric excess (ee) and diastereomeric ratios (dr). acs.org While not yet applied specifically to this compound, this approach represents a significant advancement in creating complex chiral butenolide structures.

Another key strategy is the catalytic asymmetric isomerization of β,γ-unsaturated butenolides to their α,β-unsaturated counterparts. This method can establish a γ-tertiary stereocenter with high enantioselectivity using chiral proton-transfer catalysts. The development of new chiral betaines has been instrumental in the success of these isomerizations, providing access to a range of chiral α,β-unsaturated butenolides in excellent yields and enantiomeric excess.

The table below summarizes key findings in the enantioselective synthesis of chiral butenolide derivatives, which are structural analogues of fluorinated furanones.

Catalyst/ReagentSubstrateProduct TypeEnantiomeric Excess (ee)Reference
Modified Cinchona Alkaloids (e.g., (DHQD)2AQN)γ-Methyl-substituted butenolide & MBH Carbonateγ,γ-Disubstituted butenolide86–96% acs.org
Chiral Betaineβ,γ-Unsaturated butenolideα,β-Unsaturated butenolide with γ-tertiary stereocenterExcellent
Chiral N,N′-Dioxide–Scandium(III) ComplexesButenolideγ-Alkenyl ButenolideHigh acs.org

Diastereoselective Control in Furanone Construction

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For trifluoromethylated furanones, this is crucial when constructing substituted rings with defined spatial arrangements.

One effective method for achieving high diastereoselectivity is through phosphine-promoted tandem reactions. A chemoselective reaction between nonsubstituted Morita-Baylis-Hillman (MBH) carbonates and aryl trifluoromethyl ketones can yield mono- or bicyclic bistrifluoromethylated vinyl γ-butenolide products. nih.gov This process proceeds with good diastereoselectivities, demonstrating the utility of phosphine (B1218219) catalysis in constructing complex fluorinated lactone structures. nih.gov

Furthermore, copper-catalyzed cascade reactions have been developed for the stereoselective synthesis of related trifluoromethyl-substituted furan derivatives. A reaction between enaminones and N-tosylhydrazones allows for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives that contain a quaternary stereogenic center as a single diastereomer. rsc.orgntu.edu.sgresearchgate.net This highlights the power of metal catalysis to control the formation of complex stereocenters in trifluoromethylated heterocyclic systems.

The influence of fluorine substituents on diastereoselectivity is also evident in cycloaddition reactions. In Diels-Alder reactions involving fluorinated furan-2(5H)-ones as dienophiles, the number and position of fluorine atoms can dictate the stereochemical outcome. researchgate.net For example, reactions of certain difluorinated furan-2(5H)-ones with isobenzofuran (B1246724) exclusively yield exo products, whereas monofluorinated lactones can lead to mixtures of endo and exo diastereoisomers. researchgate.net This control is attributed to the electronic and steric properties of the fluorine atoms influencing the transition state of the cycloaddition.

The following table details examples of diastereoselective control in the synthesis of fluorinated furanone analogues.

MethodSubstratesProduct FeatureDiastereomeric Ratio (dr) / OutcomeReference
Phosphine-Promoted Tandem ReactionMBH Carbonates & Aryl Trifluoromethyl KetonesBicyclic bistrifluoromethylated γ-butenolideGood diastereoselectivity nih.gov
Copper-Catalyzed Cascade ReactionEnaminones & N-Tosylhydrazones2-Amino-3-trifluoromethyl-2H-furan with quaternary stereocenterSingle diastereomer rsc.orgntu.edu.sgresearchgate.net
Diels-Alder ReactionDifluorinated furan-2(5H)-one & IsobenzofuranCycloadductExclusively exo product researchgate.net
Diels-Alder ReactionMonofluorinated furan-2(5H)-one & IsobenzofuranCycloadductMixture of endo and exo products researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Furan 2 5h One Systems

Electrophilic and Nucleophilic Reactivity of the Furanone Ring

The furan-2(5H)-one ring is an α,β-unsaturated lactone, which defines its characteristic reactivity. The presence of the trifluoromethyl group at the C4 position significantly modulates the electronic properties of this system.

Nucleophilic Reactivity: The furanone ring itself is generally electron-poor and not prone to attack by electrophiles without activation. The primary sites for nucleophilic attack are the carbonyl carbon (C2) and the β-carbon of the conjugated system (C5). The potent electron-withdrawing nature of the trifluoromethyl group, primarily through a negative inductive effect (-I), drastically enhances the electrophilicity of the entire conjugated system. This makes the molecule a strong Michael acceptor.

Nucleophiles can attack at several positions:

C5 Position (Conjugate Addition): This is a soft electrophilic site, readily attacked by soft nucleophiles like amines, thiols, and enolates in a Michael-type addition. The CF₃ group strongly activates this position, making such reactions highly favorable.

C2 Position (Carbonyl Addition): Hard nucleophiles, such as organolithium reagents or Grignard reagents, are more likely to attack the hard electrophilic center of the carbonyl carbon.

C4 Position (Substitution): While the C=C double bond is electron-deficient, direct nucleophilic attack at C4 is less common than conjugate addition unless a suitable leaving group is present.

The reactivity of the furanone core is well-documented in related systems. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules due to the combination of a carbonyl group, a conjugated double bond, and labile halogen atoms. nih.gov This inherent reactivity is expected to be amplified in 4-(trifluoromethyl)furan-2(5H)-one due to the CF₃ group's electronic influence. Reactions of furanones with amines can lead to either conjugate addition or complete ring-opening to form amide derivatives. researchgate.net

Electrophilic Reactivity: The furanone ring is electron-deficient and thus a poor substrate for electrophilic attack. The double bond is deactivated by both the adjacent carbonyl group and the C4-trifluoromethyl group, making reactions like electrophilic halogenation or hydrohalogenation difficult without significant activation.

Reaction Pathways Involving the Trifluoromethyl Group

The trifluoromethyl group is one of the most stable functional groups in organic chemistry. Its primary role in the reactivity of this compound is not as a reactive site itself, but as a powerful modulator of the furanone ring's electronic properties.

Electronic Effects: The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the C3-C4 double bond towards electrophilic attack but strongly activates the conjugated system towards nucleophilic attack.

Steric Effects: The tetrahedral geometry of the CF₃ group introduces significant steric bulk around the C4 position, which can influence the regioselectivity and stereoselectivity of reactions by directing incoming reagents to less hindered positions.

Chemical Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to chemical transformation under most conditions. It does not typically participate in oxidation, reduction, or substitution reactions that other functional groups might undergo.

Cycloaddition Reactions and Pericyclic Processes

The electron-deficient C3-C4 double bond of this compound makes it an excellent dienophile for Diels-Alder, or [4+2], cycloaddition reactions. youtube.com The reaction involves the furanone's double bond (a 2π component) reacting with a conjugated diene (a 4π component) to form a six-membered ring. youtube.com

The viability of a cycloaddition reaction is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. youtube.com For a thermal [4+2] cycloaddition, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is symmetry-allowed. The electron-withdrawing CF₃ and carbonyl groups lower the energy of the LUMO of the furanone, facilitating this interaction and increasing the reaction rate. youtube.com

A theoretical study on the [4+2] cycloaddition of trifluoroethylene (B1203016) with furan (B31954) supports the feasibility of such reactions involving fluorinated components. researchgate.net While the furanone itself is not a diene in this context, related furan structures are known to participate in intramolecular [4+3] cycloadditions. nih.gov

Table 1: Predicted Outcomes of Cycloadditions with this compound based on Woodward-Hoffmann Rules

Reaction Typeπ-ElectronsConditionsAllowed/ForbiddenStereochemical Mode
[4+2] Cycloaddition (Diels-Alder)6 (4n+2)Thermal (Δ)AllowedSuprafacial-Suprafacial
[4+2] Cycloaddition (Diels-Alder)6 (4n+2)Photochemical (hν)ForbiddenSuprafacial-Suprafacial
[2+2] Cycloaddition4 (4n)Thermal (Δ)ForbiddenSuprafacial-Suprafacial
[2+2] Cycloaddition4 (4n)Photochemical (hν)AllowedSuprafacial-Suprafacial

Ring-Opening and Rearrangement Mechanisms

The lactone functionality makes the furanone ring susceptible to cleavage under various conditions.

Hydrolytic Ring-Opening: In the presence of a base like sodium hydroxide (B78521), the lactone can be hydrolyzed. The reaction proceeds via nucleophilic attack of a hydroxide ion at the carbonyl C2 position, leading to the opening of the ring to form a salt of the corresponding γ-keto-α,β-unsaturated carboxylic acid. Subsequent acidification would yield the free acid.

Aminolysis: Reaction with primary or secondary amines can also induce ring-opening to form the corresponding amides. This is a common transformation for furanones. researchgate.net

Ring-Chain Tautomerism: Certain substituted furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, can exist in equilibrium with their open-chain aldehyde forms in solution. nih.gov It is plausible that under specific conditions, this compound could undergo reactions that lead to an open-chain tautomer.

Rearrangements: Rearrangements of the furanone ring are less common but can be induced. For instance, Pummerer-type rearrangements have been observed in related trifluoromethyl-substituted sulfur heterocycles, suggesting that under specific oxidative conditions, complex rearrangements could be possible. researchgate.net

Functional Group Transformations and Interconversions

The furanone ring offers several sites for functional group transformations, allowing for the synthesis of a variety of derivatives.

Reduction:

C=C Double Bond: The conjugated double bond can be selectively reduced via catalytic hydrogenation (e.g., using H₂/Pd-C) to yield 4-(trifluoromethyl)dihydrofuran-2(5H)-one (a saturated lactone).

Carbonyl Group: Reduction of the lactone carbonyl is more challenging but can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄). This would typically open the ring and reduce both the carbonyl and the ester functionality to alcohols, resulting in a substituted diol.

Halogenation: While electrophilic addition to the double bond is disfavored, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, likely at the allylic C5 position. This is a known reaction for other 4-substituted furanones. unipi.it

Table 2: Potential Functional Group Interconversions for this compound

Starting FunctionalityReagent(s)Product FunctionalityReaction Type
α,β-Unsaturated LactoneH₂, Pd/CSaturated LactoneCatalytic Hydrogenation
Lactone1. NaOH (aq) 2. H₃O⁺γ-Keto Acid (open form)Base-catalyzed Ring Opening
LactoneR₂NH (Amine)γ-Keto Amide (open form)Aminolysis / Ring Opening
α,β-Unsaturated SystemR₂CuLi (Gilman)β-Substituted Saturated LactoneConjugate Addition
Allylic C-H (at C5)NBS, AIBN/hν5-Bromo-furanoneRadical Halogenation

Detailed Mechanistic Studies of Catalytic Furanone Formations

The synthesis of furanone rings often involves the acid-catalyzed cyclization and dehydration of suitable precursors. The formation of furfural (B47365) from pentoses, for example, proceeds through a Brønsted acid-catalyzed mechanism involving multiple dehydration steps. nih.gov

A plausible catalytic pathway for the formation of this compound would start from 3-(trifluoromethyl)-4-oxobutanoic acid or a related derivative. The mechanism would likely involve:

Protonation: An acid catalyst (e.g., H₂SO₄) protonates the ketone carbonyl group, activating it.

Enolization: Tautomerization to the enol form occurs.

Intramolecular Cyclization: The hydroxyl group of the carboxylic acid acts as an intramolecular nucleophile, attacking the protonated carbonyl or its enol form to form a five-membered cyclic hemiacetal intermediate.

Dehydration: A subsequent acid-catalyzed elimination of a water molecule from the cyclic intermediate generates the C=C double bond of the furanone ring, driven by the formation of the stable conjugated system.

Alternatively, catalytic disproportionation reactions, such as the Henkel reaction, have been used to form furan dicarboxylic acids from potassium furoate salts using Lewis acid catalysts like CdI₂ or ZnCl₂. rsc.org A similar strategy could potentially be explored for trifluoromethyl-substituted furan precursors.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 Trifluoromethyl Furan 2 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule like 4-(Trifluoromethyl)furan-2(5H)-one, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the molecule. The methylene (B1212753) protons at the C5 position (CH₂) and the vinyl proton at the C3 position (CH) would exhibit characteristic chemical shifts and coupling patterns. For the parent compound, 2(5H)-furanone, the protons resonate at specific frequencies, and the introduction of the electron-withdrawing trifluoromethyl group at the C4 position would induce downfield shifts for the nearby protons. chemicalbook.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon (C2), the olefinic carbons (C3 and C4), and the methylene carbon (C5). The carbon of the trifluoromethyl group would also be observable and would show coupling to the attached fluorine atoms (¹JCF). The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, ketone carbonyl signals are typically found far downfield in a ¹³C spectrum. orgsyn.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 ~6.0 - 7.0 -
H5 ~4.5 - 5.5 -
C2 - ~170 - 175
C3 - ~120 - 130
C4 - ~140 - 150 (quartet)
C5 - ~70 - 80
CF₃ - ~120 - 125 (quartet)

Note: These are predicted values based on known spectroscopic data of similar compounds and general chemical shift trends. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Chemical Environment Determination

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is indicative of the electronic environment around the trifluoromethyl group. The presence of the electron-withdrawing furanone ring would influence this chemical shift. The typical range for a CF₃ group attached to an sp² carbon provides a reference point for this analysis.

Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, several key absorption bands would be anticipated. The most prominent would be the strong absorption from the C=O stretching vibration of the α,β-unsaturated lactone, typically appearing in the region of 1740-1780 cm⁻¹. Other significant peaks would include the C=C stretching vibration of the furanone ring and the strong C-F stretching vibrations associated with the trifluoromethyl group, which are usually observed in the 1000-1350 cm⁻¹ region. hidenanalytical.comnist.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (lactone) Stretch 1740 - 1780
C=C (alkene) Stretch 1640 - 1680
C-O (lactone) Stretch 1050 - 1250
C-F (trifluoromethyl) Stretch 1000 - 1350 (multiple strong bands)
C-H (alkene) Stretch 3000 - 3100

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The α,β-unsaturated carbonyl system in this compound constitutes a chromophore that absorbs UV light. The expected absorption maximum (λmax) would be characteristic of the π → π* and n → π* transitions. The position of these absorptions can be influenced by the solvent and the substituents on the chromophore. The trifluoromethyl group may cause a slight shift in the λmax compared to the unsubstituted furanone. mjcce.org.mkmdpi.comiomcworld.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The high-resolution mass spectrum (HRMS) of this compound would be used to confirm its molecular formula, C₅H₃F₃O₂. The mass spectrum would also display a characteristic fragmentation pattern, which can provide further structural information. Expected fragmentation pathways could include the loss of CO, CO₂, or cleavage of the trifluoromethyl group. hidenanalytical.comacs.org

X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously establish the geometry of the furanone ring and the orientation of the trifluoromethyl group. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the solid-state architecture. While no specific X-ray diffraction data for the title compound is currently available, studies on similar furanone derivatives have utilized this technique to great effect for structural confirmation. mdpi.commdpi.com

Computational Chemistry and Theoretical Modeling of 4 Trifluoromethyl Furan 2 5h One

Density Functional Theory (DFT) Calculations: A Methodological Overview

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecules like 4-(Trifluoromethyl)furan-2(5H)-one. Although specific data for this compound is unavailable, a general approach using DFT would involve several key analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Furanone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ccij-online.org While no specific QSAR models for this compound have been reported, studies on other furanone derivatives have been conducted. These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of furanone analogues with known biological activities. Statistical methods are then employed to build a model that can predict the activity of new, untested compounds. For a series including this compound, descriptors related to the electron-withdrawing and lipophilic nature of the trifluoromethyl group would likely be important for the model. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

While the methodologies for these computational analyses are well-established in the field of chemistry, their specific application to and results for this compound have not been documented in accessible research.

Applications of 4 Trifluoromethyl Furan 2 5h One As a Versatile Synthetic Intermediate and Scaffold

Role in the Total Synthesis of Complex Natural Products and Bioactive Compounds

The furan-2(5H)-one core is a structural motif present in a large number of natural products that exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net Consequently, these compounds are attractive targets for total synthesis. researchgate.netshareok.org

Despite the general importance of the furanone scaffold, a search of scientific databases and chemical literature did not yield specific examples of the total synthesis of complex natural products or bioactive compounds that utilize 4-(trifluoromethyl)furan-2(5H)-one as a key intermediate or starting material. While syntheses of various substituted furanones are documented, research focusing on the application of this specific trifluoromethylated isomer in the construction of more complex molecules appears to be limited or not publicly available.

Development of Novel Fluorinated Building Blocks for Organic Synthesis

The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. rsc.org As such, small, functionalized molecules containing a CF₃ group are valuable fluorinated building blocks.

While there is extensive research on the synthesis and application of trifluoromethylated heterocycles, specific studies detailing the use of this compound as a precursor for other novel fluorinated building blocks are not readily found in the literature. The reactivity of the butenolide ring, in principle, allows for various transformations that could lead to new scaffolds. For instance, related compounds such as γ-trifluoromethyl α,β-unsaturated γ-butyrolactones have been synthesized for potential applications. nih.gov However, direct research detailing the synthetic elaboration of this compound into other building blocks is not currently published. Chemical suppliers list structurally related compounds, such as (4-(trifluoromethyl)furan-2-yl)methanamine, suggesting the potential utility of the 4-trifluoromethyl furan (B31954) scaffold. bldpharm.com

Integration into High-Throughput Synthesis and Combinatorial Chemistry Libraries

High-throughput synthesis and the generation of combinatorial chemistry libraries are powerful tools in drug discovery, allowing for the rapid screening of a large number of compounds against biological targets. The structural motifs included in these libraries are chosen for their potential to interact with biological systems and for their synthetic accessibility.

There is no specific information available in the scientific literature to indicate that this compound has been integrated into high-throughput synthesis platforms or used as a scaffold in combinatorial chemistry libraries. While the general principles of using small molecule libraries for identifying bioactive compounds are well-established, the inclusion of this specific trifluoromethylated butenolide has not been reported.

Exploration of 4 Trifluoromethyl Furan 2 5h One Scaffolds in Medicinal Chemistry Research

Design and Synthesis of Furanone-Based Chemical Probes for Biological Systems

The rational design and efficient synthesis of furanone derivatives are fundamental to developing chemical probes for interrogating biological systems. These probes are crucial for identifying and validating new drug targets. Researchers have developed various synthetic strategies to access substituted furan-2(5H)-ones.

One common approach involves multicomponent reactions. For instance, 3,4,5-trisubstituted furan-2(5H)-ones can be synthesized efficiently in a one-pot, three-component reaction using catalysts like ZnO nanoparticles. nih.gov Other methods include the cyclization of 3-butenoic acids and the functionalization of acrylic acids with formaldehyde. nih.gov

Specifically, in the context of creating targeted probes, the synthesis of novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives has been undertaken to probe topoisomerase I activity. nih.gov Similarly, researchers have designed and synthesized series of 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives to act as probes for bacterial quorum sensing (QS) systems. nih.gov These syntheses often start from accessible materials and involve key steps like the reaction of oxazolone (B7731731) derivatives with various nucleophiles to build molecular diversity. nih.gov For example, the synthesis of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one serves as a key intermediate, which can be further reacted to produce a variety of furan-based compounds. nih.gov The reductive introduction of a trifluoroacetyl group to conjugated ynones, followed by intramolecular cyclization, represents another innovative route to obtain trifluoromethylated furans, highlighting the diverse synthetic tools available for creating these structures. nih.gov

Investigation of Furanone Derivatives as Potential Modulators of Enzyme Activity

The furanone scaffold, particularly when substituted with fluorine-containing groups, has proven to be a versatile framework for designing potent enzyme inhibitors.

Topoisomerase I Inhibitors: Two series of 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives were synthesized and evaluated for their ability to inhibit human topoisomerase I (Topo I), a key enzyme in DNA replication and a target for anticancer drugs. nih.gov The study found that several compounds, especially those from a series featuring an exocyclic double bond on the furanone ring, displayed significant Topo I inhibitory activity and potent cytotoxicity against human cancer cell lines (MCF-7, Hela, and A549). nih.gov Further investigation of the most active compound, B-15, revealed that it not only stabilizes the Topo I-DNA covalent complex, similar to the known inhibitor camptothecin, but also interferes with the initial binding of the enzyme to DNA. nih.gov

Cholinesterase and Cyclooxygenase (COX) Inhibitors: A series of furochromone derivatives featuring a 4-(trifluoromethyl)phenylhydrazone moiety were investigated as potential multi-target ligands for diseases like Alzheimer's. nih.gov These compounds were tested against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and lipoxygenases (LOX). nih.gov The presence of the trifluoromethyl group was noted to enhance biological activity, likely due to increased metabolic stability and membrane permeability. nih.gov Molecular docking studies suggested that the fluorine atoms of the trifluoromethyl group participate in hydrogen and halogen bonding interactions with key residues in the active sites of these enzymes, contributing to their inhibitory effects. nih.gov Quantitative structure-activity relationship (QSAR) studies on a different series of diaryl furanones have also successfully identified them as selective COX-2 inhibitors, which are sought after as non-steroidal anti-inflammatory agents (NSAIDs). nih.gov

Compound / DerivativeTarget Enzyme(s)Key Findings
4-(4-substituted amidobenzyl)furan-2(5H)-one (Series 2)Topoisomerase IShowed significant inhibitory activity and cytotoxicity against cancer cell lines. Mechanism involves stabilizing the Topo I-DNA complex and interfering with enzyme-DNA binding. nih.gov
2-(4-chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one (3e)AChE, BChE, BACE-1, COX-2, LOX-5, LOX-15Acted as a multi-target inhibitor. The trifluoromethyl group was proposed to form key halogen bonding interactions with enzyme residues, enhancing activity. nih.gov
Diaryl furanonesCyclooxygenase-2 (COX-2)Identified as selective COX-2 inhibitors through QSAR studies, showing potential as anti-inflammatory agents. nih.gov

Research into Furanone Scaffolds for Receptor Binding and Modulation

Furanone-based molecules have been explored as ligands that bind to and modulate the function of various protein receptors. A significant area of this research focuses on interfering with bacterial communication, a process known as quorum sensing (QS).

Quorum Sensing Receptor Antagonists: Many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, use QS to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors. nih.govnih.gov Furanones are structural analogs of some bacterial autoinducers (AIs), the signaling molecules used in QS. nih.gov This structural mimicry allows them to act as competitive antagonists at the cognate QS receptors.

Molecular modeling studies have investigated marine-derived furanones as potential antagonists for the P. aeruginosa QS receptors LasR, RhlR, and PqsR. nih.gov The studies predicted that furanones bind most strongly to LasR and RhlR, whose natural ligands are structurally similar to the furanone core. nih.gov This binding is thought to interfere with the expression of virulence factors. nih.gov Building on this, researchers have designed and synthesized 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives as potent QS inhibitors. nih.gov One lead compound, 23e, not only inhibited the production of various virulence factors but was also found to target all three QS systems in P. aeruginosa, demonstrating the potential of this scaffold to create broad-spectrum QS inhibitors. nih.gov

Furanone ScaffoldTarget Receptor(s)Biological SystemKey Findings
Marine-derived furanonesLasR, RhlR, PqsRPseudomonas aeruginosaAct as antagonists, likely competing with natural autoinducers. Binding is strongest to LasR and RhlR. Halogenation was found to improve binding affinity. nih.gov
4-Fluorophenyl-5-methylene-2(5H)-furanone (e.g., 23e)Multiple QS receptorsPseudomonas aeruginosaDesigned as potent quorum sensing inhibitors (QSIs). Compound 23e simultaneously targeted the Las, Rhl, and Pqs systems and enhanced the efficacy of antibiotics in vivo. nih.gov

Structure-Activity Relationship (SAR) Studies on Fluorinated Furanone Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into viable drug candidates by systematically modifying a molecule's structure to enhance its activity and selectivity. oncodesign-services.com For fluorinated furanone analogues, SAR studies have provided critical insights into the features that govern their biological effects.

Role of the Trifluoromethyl Group: The trifluoromethyl group is a key feature in many active furanone derivatives. Its strong electron-withdrawing nature and lipophilicity can enhance binding affinity, improve membrane permeability, and increase metabolic stability. mdpi.com In the case of furochromone-based enzyme inhibitors, molecular docking revealed that the fluorine atoms of the CF3 group engage in specific hydrogen and halogen bonds with amino acid residues (like Gly120 and Glu202 in AChE), which likely accounts for their significant inhibitory activity. nih.gov

Influence of Substituents on the Furanone Ring: SAR studies on 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors revealed a crucial structural element for activity. It was found that compounds with an exocyclic double bond on the furanone ring were generally more potent than their saturated counterparts. nih.gov

Impact of Substituents on Receptor Binding: In the context of quorum sensing inhibitors, SAR has been explored to understand receptor-ligand interactions. For marine-derived furanones targeting QS receptors in P. aeruginosa, it was observed that the presence of halogens on the furanone scaffold improved binding against the LasR, RhlR, and PqsR receptors. nih.gov Furthermore, the length of an alkyl side chain was also critical; furanones with shorter alkyl chains demonstrated stronger binding to the RhlR receptor. nih.gov While fluorine substitution often enhances activity, it can also have a detrimental effect. For example, studies on certain fluorinated cannabinoids showed a significant drop in CB1 receptor binding affinity upon fluorine substitution at a key position, underscoring that the effects of fluorination are highly context-dependent. nih.gov

Structural ModificationScaffold/TargetObserved Effect on Activity
Presence of Trifluoromethyl (CF3) groupFurochromone / AChEEnhanced inhibitory activity, attributed to favorable halogen and hydrogen bonding interactions with active site residues. nih.gov
Addition of an exocyclic double bond4-(amidobenzyl)furan-2(5H)-one / Topoisomerase IGenerally led to more potent inhibitory activity compared to analogues lacking the double bond. nih.gov
Presence of Halogens (general)Marine Furanone / QS Receptors (LasR, RhlR)Improved binding affinity to receptors. nih.gov
Variation of Alkyl Side Chain LengthMarine Furanone / RhlR ReceptorShorter alkyl side chains resulted in stronger binding. nih.gov

Advanced Research in Agrochemicals Utilizing 4 Trifluoromethyl Furan 2 5h One Architectures

Design and Synthetic Strategies for Novel Agrochemical Candidates Bearing Trifluoromethylated Furanones

The design of novel agrochemical candidates is a meticulous process that balances biological efficacy with desirable physicochemical properties. The incorporation of a 4-(trifluoromethyl)furan-2(5H)-one moiety is a strategic choice aimed at leveraging the unique attributes of both the furanone ring and the trifluoromethyl group. Furanones are known scaffolds in biologically active natural products and synthetic compounds. nih.govmdpi.com The trifluoromethyl group, a strong electron-withdrawing substituent, is known to significantly influence a molecule's properties. nih.gov

Synthetic strategies for creating novel agrochemical candidates with a trifluoromethylated furanone core often involve multi-step processes. One common approach involves the construction of the furanone ring from acyclic precursors. For instance, a key intermediate, ethyl 4,4,4-trifluoro-3-oxobutanoate, can be utilized in cyclocondensation reactions to form the core heterocyclic structure. nih.gov Another strategy involves the modification of a pre-existing furanone ring. This can be achieved through various chemical transformations to introduce the trifluoromethyl group or to append other functional moieties to the core structure. A recent study detailed the synthesis of novel butenolide compounds containing a trifluoroethyl sulfide (B99878) group, starting from a highly active aniline (B41778) fragment and ethyl chloroacetoacetate, followed by oxidation, chlorination, or bromination to create a library of derivatives. nyxxb.cn

The synthesis of related trifluoromethylated heterocycles for agrochemical use provides further insight into potential synthetic pathways. For example, the synthesis of trifluoromethylpyridines, which are key components in several commercial agrochemicals, can be achieved through chlorine/fluorine exchange reactions or by constructing the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov These methodologies could be adapted for the synthesis of this compound and its derivatives. The table below outlines some exemplary synthetic approaches that could be conceptually applied or adapted for the synthesis of the target scaffold.

Starting MaterialsReaction TypePotential Intermediate/ProductReference
Ethyl 4,4,4-trifluoro-3-oxobutanoate, 3-methylbutanalCyclocondensationTetrahydro-2H-pyran derivative (precursor to furanone) nih.gov
4-methyl-2-fluoro-5-(2,2,2-trifluoroethyl thiothionyl) aniline, Ethyl chloroacetoacetateMulti-step synthesis including cyclizationButenolide containing a trifluoroethyl sulfide group nyxxb.cn
Anilines, Aldehydes/1-ethylindoline-2,3-dione, Diethyl acetylene (B1199291) dicarboxylateThree-component reactionFunctionalized furan-2-ones nih.gov

These synthetic strategies highlight the versatility of chemical methods available for accessing trifluoromethylated furanone architectures, paving the way for the creation of diverse libraries of compounds for agrochemical screening.

Impact of Trifluoromethylation on Lipophilicity and Metabolic Stability in Agrochemical Development

The introduction of a trifluoromethyl (CF3) group into an organic molecule is a widely employed strategy in the design of modern agrochemicals and pharmaceuticals. researchgate.net This is due to the profound and generally beneficial effects that trifluoromethylation has on the physicochemical properties of the parent compound, most notably its lipophilicity and metabolic stability. researchgate.netnih.gov

Lipophilicity, often quantified by the octanol-water partition coefficient (log P), is a critical parameter that influences the uptake, transport, and bioavailability of an agrochemical. nih.gov A higher lipophilicity can enhance the penetration of a compound through the waxy cuticle of plant leaves and the chitinous exoskeleton of insects, leading to improved efficacy. nih.gov The trifluoromethyl group is strongly hydrophobic and its incorporation into a molecule generally increases its lipophilicity. researchgate.net Studies on trifluoromethyl-containing metallocenes have shown that fluorinated derivatives exhibit higher lipophilicity, with log P values reaching up to 4.6. nih.gov This enhanced lipophilicity can lead to better absorption and distribution of the agrochemical within the target organism.

Metabolic stability is another crucial factor in the design of effective agrochemicals. Compounds that are rapidly metabolized by enzymes in the target pest or in the environment may have a short residual activity, requiring more frequent applications. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation. researchgate.net This inherent stability can protect the parent molecule from enzymatic attack, thereby increasing its half-life and prolonging its biological activity. The protective effect of trifluoromethylation has been demonstrated in various studies. For instance, the introduction of a trifluoromethyl group can shield adjacent chemical bonds from metabolic hydroxylation.

The table below summarizes the general effects of trifluoromethylation on key agrochemical properties.

PropertyEffect of TrifluoromethylationImplication in Agrochemical DesignReference
Lipophilicity (log P)Generally increasesEnhanced uptake and transport in plants and insects nih.govnih.gov
Metabolic StabilitySignificantly increasesLonger residual activity, reduced application frequency researchgate.net
Electron-withdrawing natureStrongModifies electronic properties, potentially enhancing binding to target sites nih.gov

The strategic placement of a trifluoromethyl group on the furanone scaffold in this compound is therefore a deliberate design choice to create agrochemical candidates with an optimized balance of potency, persistence, and bioavailability.

Exploration of Furanone Derivatives in Pest Management Strategies

Furanone derivatives have been the subject of extensive research in the development of novel pest management strategies, exhibiting a broad spectrum of biological activities. nih.govmdpi.com The exploration of these compounds ranges from their use as antifungal and antibacterial agents to their application as insect behavior-modifying chemicals.

One of the most intriguing applications of furanones is in the disruption of bacterial communication, a process known as quorum sensing. Quorum sensing regulates virulence factor production and biofilm formation in many pathogenic bacteria. Synthetic furanones have been shown to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, leading to enhanced bacterial clearance in animal models of lung infection. nih.gov This anti-virulence approach offers a promising alternative to traditional antibiotics, as it is less likely to induce resistance.

In the realm of insect control, furanone derivatives have been investigated as attractants. Certain furanones have been found to be highly attractive to cockroaches, suggesting their potential use in baiting systems for the control of these pests. google.com Pheromone-based pest control, which disrupts the mating behavior of insects, is a highly sustainable and species-specific method of pest management. basf.com The use of furanone-based attractants could be integrated into such programs. Furthermore, some butenolide pesticides, such as flupyradifurone, have demonstrated significant insecticidal activity against mosquito larvae. nih.gov

The antifungal properties of furanone derivatives have also been well-documented. For example, benzyl (B1604629) furanones isolated from marine-derived fungi have shown activity against Candida albicans. nih.gov The modification of the furanone scaffold, such as the introduction of a methoxyacrylate group, has been shown to improve antifungal activity against certain plant pathogens. mdpi.com The incorporation of a trifluoromethyl group is also a known strategy to enhance the antifungal activity of various heterocyclic compounds.

The potential for furanone derivatives in weed management is an area of emerging interest. While specific studies on the herbicidal activity of this compound are limited, the structural similarities to other herbicidal compounds suggest this is a viable avenue for research. For instance, some sulfonyl-containing 2(5H)-furanone derivatives have been identified as effective herbicides. google.com

The diverse biological activities of furanone derivatives are summarized in the table below.

Pest Management StrategyTarget Organism/ProcessExample of Furanone ActivityReference
Anti-virulence (Quorum Sensing Inhibition)Pathogenic Bacteria (e.g., Pseudomonas aeruginosa)Inhibition of virulence factor production and biofilm formation nih.govnih.gov
Insect AttractantCockroachesUse in baiting systems google.com
InsecticidalMosquito larvaeLarvicidal activity nih.gov
AntifungalPlant pathogenic fungi (e.g., Sclerotinia sclerotiorum), Candida albicansMycelium growth inhibition nih.govmdpi.com
HerbicidalWeedsInhibition of plant growth google.com

The exploration of this compound and its derivatives in these various pest management strategies holds significant promise for the development of the next generation of effective and sustainable agrochemicals.

Material Science Research Involving 4 Trifluoromethyl Furan 2 5h One Derivatives

Development of New Organic Materials with Tunable Electronic Properties

There is no available research detailing the synthesis of new organic materials with tunable electronic properties derived specifically from 4-(Trifluoromethyl)furan-2(5H)-one. The electron-withdrawing nature of the trifluoromethyl (-CF3) group is well-established to influence the electronic characteristics of organic molecules, often leading to lower LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. This can be advantageous for creating n-type or electron-transporting materials. However, studies applying this principle to derivatives of this compound have not been found.

Applications in Organic Electronics and Optoelectronic Devices

Consistent with the lack of reported synthesis of new materials from this specific compound, there are no documented applications of this compound derivatives in organic electronics or optoelectronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). The investigation into the charge transport properties, photophysical characteristics, and device performance of materials based on this particular furanone is not present in the surveyed literature.

Utilization as Monomers or Building Blocks for Advanced Polymeric Structures

The potential of this compound to act as a monomer or a building block for advanced polymeric structures has not been explored in the available research. The furanone ring possesses sites that could theoretically be functionalized to enable polymerization. For instance, the double bond could potentially participate in addition polymerization, or the lactone ring could be opened to form polyesters. However, no studies have been published that demonstrate the successful polymerization of this compound or its derivatives, nor is there any characterization of the resulting polymeric structures.

Future Directions and Emerging Research Frontiers for 4 Trifluoromethyl Furan 2 5h One

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The furan-2(5H)-one core is a well-established reactive scaffold, susceptible to a variety of transformations. researchgate.net The introduction of a trifluoromethyl group at the C4-position is expected to significantly modulate its electronic properties and reactivity, opening avenues for discovering novel chemical behaviors.

Future research will likely focus on exploiting the unique electronic nature of 4-(Trifluoromethyl)furan-2(5H)-one. The electron-deficient double bond is primed for asymmetric catalysis, including conjugate additions and cycloaddition reactions. Investigating its performance in Diels-Alder reactions, for instance, could lead to complex polycyclic structures that are otherwise difficult to synthesize. acs.org The development of stereoselective methodologies will be crucial, potentially employing chiral organocatalysts or transition-metal complexes to control the formation of specific stereoisomers.

Unconventional transformations represent another exciting frontier. This could involve exploring photochemical reactions or electrochemically-driven transformations. nih.gov The electrochemical reduction of the furanone ring, for example, could proceed via different pathways compared to non-fluorinated analogues due to the influence of the CF3 group on the molecule's reduction potential. researchgate.net Ring-opening and rearrangement reactions under specific conditions could also yield novel fluorinated acyclic products with valuable functionalities.

Table 1: Potential Unconventional Transformations for Future Study

Transformation Type Potential Reagents/Conditions Expected Outcome
Asymmetric Michael Addition Chiral organocatalysts, various nucleophiles Enantioenriched functionalized butenolides
[4+2] Cycloaddition Electron-rich dienes, Lewis acid catalysis Complex trifluoromethylated polycycles
Photochemical Rearrangement UV irradiation, photosensitizers Novel isomeric structures, ring-contracted products
Electrochemical Reduction Controlled potential electrolysis Selective defluorination or ring saturation

Sustainable Synthetic Methodologies and Green Chemistry Approaches

The future synthesis of this compound and its derivatives will increasingly emphasize sustainability and green chemistry principles. Current synthetic routes often rely on traditional methods that may involve harsh reagents or generate significant waste. The development of more environmentally benign pathways is a key research objective.

Catalysis will be at the heart of these new methodologies. This includes the use of earth-abundant metal catalysts or even metal-free organocatalytic systems to construct the furanone ring or to functionalize it. One promising direction is the application of electrosynthesis, which can replace chemical oxidants or reductants with clean electrical energy, as demonstrated in the synthesis of other furan (B31954) derivatives. nih.gov This approach offers advantages such as high selectivity, mild reaction conditions, and the potential for recycling electrolytes and solvents. nih.gov

Another green approach involves the use of biomass-derived starting materials. While the synthesis of this specific trifluoromethylated compound from biomass is a long-term challenge, developing pathways from bio-based platform chemicals would be a significant step towards a more sustainable chemical industry. Research into one-pot, multi-component reactions that build molecular complexity in a single step from simple precursors will also be crucial for improving atom economy and reducing waste. nih.gov

Table 2: Green Chemistry Strategies for Synthesis

Green Chemistry Principle Application to this compound Synthesis
Catalysis Development of reusable heterogeneous or organocatalysts for cyclization and functionalization.
Atom Economy Designing one-pot and tandem reactions that incorporate most atoms from reactants into the final product. nih.gov
Safer Solvents Use of aqueous media, supercritical fluids, or ionic liquids to replace volatile organic solvents.
Energy Efficiency Employing microwave-assisted or electrochemical methods to reduce reaction times and energy consumption. nih.gov

| Renewable Feedstocks | Investigating synthetic routes starting from biomass-derived furanics or other platform molecules. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The synergy between computational chemistry and synthetic chemistry is poised to accelerate the discovery of new applications for this compound. Artificial intelligence (AI) and machine learning (ML) are powerful tools that can navigate the vast chemical space of its potential derivatives. researchgate.net

AI/ML algorithms can be trained on existing chemical reaction data to predict the outcomes of novel, untested transformations of the this compound scaffold. This predictive power can save significant time and resources in the lab by prioritizing experiments with the highest probability of success. Furthermore, these models can help elucidate complex reaction mechanisms by identifying key intermediates and transition states.

In the realm of materials science and medicinal chemistry, generative AI models can design novel derivatives with optimized properties. researchgate.net For example, an algorithm could be tasked with designing a library of molecules based on the this compound core that are predicted to have high inhibitory activity against a specific biological target, such as a cancer-related enzyme or a bacterial protein. nih.govnih.gov This in silico screening process can drastically narrow down the number of compounds that need to be synthesized and tested, streamlining the drug discovery pipeline. researchgate.net

Interdisciplinary Applications and Cross-Functional Research Collaborations

The unique properties conferred by the trifluoromethyl group make this compound an attractive candidate for a wide range of applications, necessitating collaborations across different scientific disciplines.

Medicinal Chemistry: The furan-2(5H)-one motif is present in numerous bioactive natural products and synthetic compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and antitumor effects. nih.govnih.gov The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity. Future collaborations with biologists and pharmacologists will be essential to explore derivatives of this compound as potential therapeutic agents. Research could focus on its role as an inhibitor of enzymes like topoisomerase I or its ability to disrupt bacterial biofilm formation. nih.govnih.gov

Agrochemicals: Fluorinated compounds play a significant role in modern agriculture as herbicides, insecticides, and fungicides. The this compound scaffold could be a valuable starting point for the development of new crop protection agents. Collaboration with agricultural scientists would be crucial to test the efficacy and environmental impact of novel derivatives.

Materials Science: The polarity and stability of the C-F bond can be exploited in the design of advanced materials. Polymerizing derivatives of this compound could lead to new fluoropolymers with desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. Cross-functional research with material scientists and engineers will be key to developing these materials and exploring their applications in electronics, coatings, and other advanced technologies.

Q & A

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)furan-2(5H)-one, and how can reaction yields be improved?

Methodological Answer: Synthesis of this compound derivatives often involves cyclization or substitution reactions. For example, 3,4-diphenyl-5-[4-(trifluoromethyl)phenyl]furan-2(5H)-one was synthesized via a multi-step process with a yield of 7%, while optimized conditions (e.g., solvent selection, catalyst use) increased yields to 57% for related analogs . Key parameters include:

  • Solvent systems : Hexane/EtOAc (2:1) for purification.
  • Catalysts : Acidic or basic conditions to promote cyclization.
  • Temperature : Room temperature to 80°C, depending on substituent stability. Yield improvements require iterative optimization of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer: A combination of <sup>1</sup>H/<sup>13</sup>C NMR , IR , and HRMS is critical:

  • NMR : Distinct signals for the trifluoromethyl group (δ = 6.33 ppm for Hα) and furanone carbonyl (δ = 175–180 ppm in <sup>13</sup>C) .
  • IR : C=O stretch at 1757–1758 cm<sup>-1</sup> confirms lactone formation .
  • HRMS : Validates molecular formula (e.g., [M+H]<sup>+</sup> for C17H12F3O2 requires m/z 305.0794) .

Q. How can researchers assess the purity of this compound derivatives?

Methodological Answer: Purity is validated via:

  • HPLC/GC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) .
  • Melting Point (mp) : Sharp ranges (e.g., 132.6–133.7°C) indicate crystallinity and purity .
  • TLC : Rf values (e.g., 0.47 in hexane/EtOAc) monitor reaction progress .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with activity. For example:

  • Descriptors : LogP, polar surface area, and electron-withdrawing groups (e.g., trifluoromethyl) improve insecticidal activity .
  • Docking Studies : Derivatives with −8.4 kcal/mol binding energy to Aphis craccivora nAChR (PDB: 2ZJU) show H-bonding to ARG137 and hydrophobic interactions with TYR89 .
CompoundBinding Energy (kcal/mol)Key Interactions
13−8.4ARG137, TYR89
12−7.9VAL183, TRP53

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration. For example:

  • Space Group : P21/c for 3-(4-bromophenyl) analogs .
  • Torsion Angles : Confirm planarity of the furanone ring (e.g., C4-C5-O2-C3 = −2.1°) .
  • Hydrogen Bonding : O···H–N interactions stabilize crystal packing .

Q. How should researchers address contradictions in bioactivity data across similar derivatives?

Methodological Answer: Contradictions arise from:

  • Stereochemical Variations : Diastereomers (e.g., Z vs. E isomers) exhibit divergent activities .
  • Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) alter IC50 values . Mitigation strategies include:
  • Dose-Response Curves : Validate activity thresholds across replicates.
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines).

Q. What strategies optimize the design of this compound analogs for specific targets?

Methodological Answer:

  • Fragment-Based Design : Replace phenyl groups with bioisosteres (e.g., pyridyl for improved solubility) .
  • DFT Calculations : Predict electronic effects of substituents (e.g., trifluoromethyl enhances electrophilicity) .
  • Parallel Synthesis : Generate libraries via combinatorial chemistry (e.g., 20-compound datasets) .

Q. How can toxicity risks of this compound derivatives be assessed preclinically?

Methodological Answer:

  • Ames Test : Screen for mutagenicity in Salmonella strains .
  • Cytotoxicity Assays : IC50 in mammalian cell lines (e.g., HEK293) .
  • ADMET Prediction : Use tools like SwissADME to estimate metabolic stability and hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.